6-butyl-1H-benzimidazole-2-carbonyl chloride
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Overview
Description
6-butyl-1H-benzimidazole-2-carbonyl chloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-1H-benzimidazole-2-carbonyl chloride typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with butyl carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to form the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-butyl-1H-benzimidazole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in drug design.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Amides, Esters, and Thioesters: Formed from substitution reactions.
N-oxides and Dihydrobenzimidazoles: Resulting from oxidation and reduction reactions.
Scientific Research Applications
6-butyl-1H-benzimidazole-2-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-butyl-1H-benzimidazole-2-carbonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects . The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, showing diverse pharmacological properties.
Benzoxazole and Benzothiazole Derivatives: Similar heterocyclic compounds with oxygen or sulfur atoms instead of nitrogen.
Uniqueness
6-butyl-1H-benzimidazole-2-carbonyl chloride is unique due to its specific butyl substitution, which can influence its lipophilicity and, consequently, its biological activity and solubility. This makes it a valuable compound for developing new drugs with improved pharmacokinetic properties .
Properties
CAS No. |
62038-76-0 |
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Molecular Formula |
C12H13ClN2O |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
6-butyl-1H-benzimidazole-2-carbonyl chloride |
InChI |
InChI=1S/C12H13ClN2O/c1-2-3-4-8-5-6-9-10(7-8)15-12(14-9)11(13)16/h5-7H,2-4H2,1H3,(H,14,15) |
InChI Key |
HETWDQBTBSJPRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(N2)C(=O)Cl |
Origin of Product |
United States |
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